A Technical Guide to 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide: Structure, Properties, and Synthesis
A Technical Guide to 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide: Structure, Properties, and Synthesis
Abstract: This document provides a comprehensive technical overview of the molecule 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide. While this specific compound is not extensively cataloged in public chemical databases, this guide constructs its profile based on first principles of chemical theory and established methodologies for analogous structures. We will detail its chemical structure, calculate its molecular weight, propose a robust synthetic pathway, and outline key analytical techniques for its characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this novel compound.
Chemical Identity and Molecular Structure
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide is an aromatic amide derivative. Its structure is composed of a 2-(4-aminophenyl)acetyl group bonded to the nitrogen of a 2-fluoroaniline moiety. This arrangement combines a phenylacetic acid backbone, known for its presence in various bioactive compounds, with a fluorinated aniline, a common pharmacophore used to modulate electronic and metabolic properties.
The systematic IUPAC name dictates a precise connectivity:
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An acetamide core (-CH₂-C(=O)N-).
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A (4-aminophenyl) group attached to the methylene carbon of the acetamide.
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A (2-fluorophenyl) group attached to the nitrogen atom of the acetamide.
Based on this nomenclature, the chemical structure and key identifiers can be established.
Molecular Formula and Weight
The molecular formula is derived by summing the atomic constituents of the structure.
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2-(4-aminophenyl) group: C₈H₉N
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N-(2-fluorophenyl)acetamide core (less the phenylacetyl group): C₈H₇FNO
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Combined Structure: C₁₄H₁₃FN₂O
From this formula, the molecular weight and related masses are calculated:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃FN₂O | Calculated |
| Average Molecular Weight | 244.27 g/mol | Calculated |
| Monoisotopic Mass | 244.10120 Da | Calculated |
Structural Diagram
The following diagram illustrates the 2D chemical structure and atomic numbering of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide.
Caption: 2D structure of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide.
Proposed Synthesis Pathway
The most direct and widely adopted method for forming an amide bond is through the coupling of a carboxylic acid and an amine. For the target molecule, this involves the reaction between 2-(4-aminophenyl)acetic acid (as the acid component) and 2-fluoroaniline (as the amine component). To facilitate this reaction, which is otherwise thermodynamically unfavorable under standard conditions, peptide coupling agents are employed. A common and efficient system is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as Hydroxybenzotriazole (HOBt).
The causality for this choice is rooted in efficiency and selectivity. EDC is a zero-length crosslinker that activates the carboxyl group of the acetic acid, making it highly susceptible to nucleophilic attack by the primary amine of 2-fluoroaniline. HOBt is added to suppress side reactions and minimize racemization, ensuring a higher yield of the desired amide product.[1]
Step-by-Step Synthesis Protocol
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Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-(4-aminophenyl)acetic acid in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM).
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Carboxylic Acid Activation: To the stirred solution, add 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 equivalents of Hydroxybenzotriazole (HOBt). Allow the mixture to stir at room temperature for 30 minutes. This period is crucial for the formation of the activated HOBt-ester intermediate.
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Amine Addition: In a separate vessel, prepare a solution of 1.0 equivalent of 2-fluoroaniline in the same solvent. Add this solution dropwise to the activated acid mixture.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials and the formation of the product.
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Work-up and Purification:
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Upon completion, evaporate the solvent under reduced pressure.
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Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.
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Wash the organic phase sequentially with a mild acid (e.g., 5% HCl solution) to remove unreacted amine, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine to remove residual water.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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The crude product can then be purified using column chromatography on silica gel to yield the final, pure compound.
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Synthesis Workflow Diagram
The following diagram outlines the logical flow of the proposed synthesis.
Caption: Workflow for the amide coupling synthesis of the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide, a suite of analytical techniques is required. Each protocol serves as a self-validating step in the characterization process.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include distinct aromatic multiplets for both the 1,4-disubstituted and 1,2-disubstituted phenyl rings, a singlet for the methylene (-CH₂-) protons, and broad singlets for the amine (-NH₂) and amide (-NH-) protons.
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¹³C NMR: Will identify all unique carbon environments in the molecule.
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¹⁹F NMR: Crucial for confirming the presence of the fluorine atom, which should appear as a singlet or a simple multiplet depending on the solvent.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will be used to confirm the molecular weight. The experimentally determined monoisotopic mass should match the calculated value (244.10120 Da) within a narrow tolerance (e.g., < 5 ppm).[2]
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) should yield a single major peak, and the purity can be quantified by the peak's area percentage.
Potential Research Applications
While the biological activity of this specific molecule is uncharacterized, its structural motifs are present in compounds with known pharmacological relevance.
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Anticancer Research: Phenylacetamide derivatives have been investigated as potential anticancer agents.[3] The combination of the phenylacetamide core with a fluorinated aromatic ring—a common strategy to enhance metabolic stability and cell permeability—suggests that this compound could be a candidate for screening in oncology research programs.[4]
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Intermediate for Complex Synthesis: N-phenylacetamide structures are valuable intermediates in the synthesis of more complex heterocyclic compounds and other advanced pharmaceutical agents.[5] The primary amine on the phenylacetic moiety provides a reactive handle for further chemical modification, allowing for the creation of diverse chemical libraries for drug discovery.
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PubChem. N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
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Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
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NIST. Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook. [Link]
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U.S. Environmental Protection Agency. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. CompTox Chemicals Dashboard. [Link]
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NIST. Acetamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. [Link]
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PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
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PubChemLite. 2-(4-fluorophenyl)acetamide (C8H8FNO). [Link]
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